2,2',4,6'-Tetrachlorobiphenyl
Overview
Description
2,2’,4,6’-Tetrachlorobiphenyl is a type of polychlorinated biphenyl (PCB), a group of synthetic organic compounds with 1-10 chlorine atoms attached to a biphenyl moiety . It has a molecular weight of 291.988 . The IUPAC name for this compound is 1,3-dichloro-2-(2,4-dichlorophenyl)benzene .
Synthesis Analysis
Polychlorinated Biphenyls (PCBs) like 2,2’,4,6’-Tetrachlorobiphenyl are typically synthesized using various methods. One such method involves the use of accelerated solvent extraction and GC-MS/MS procedure . The internal standard solution was prepared by adding 0.1 mL of decachlorobiphenyl to one liter of hexane .Molecular Structure Analysis
The molecular structure of 2,2’,4,6’-Tetrachlorobiphenyl consists of 12 Carbon atoms, 6 Hydrogen atoms, and 4 Chlorine atoms . The compound contains a total of 23 bonds, including 17 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, and 2 six-membered rings .Physical And Chemical Properties Analysis
2,2’,4,6’-Tetrachlorobiphenyl is a solid substance . It’s an oily liquid or solid that is colorless to light yellow . The compound is stable and does not present an explosion hazard .Scientific Research Applications
Enantioselective Hydroxylation
- Scientific Field : Biochemistry
- Application Summary : 2,2’,4,6’-Tetrachlorobiphenyl (also known as CB45) is used in studies of enantioselective hydroxylation, a process that involves the introduction of a hydroxyl group into a molecule in a way that creates a chiral center .
- Methods and Procedures : The studies involve the use of human and rat CYP2B subfamilies to metabolize separated atropisomers of CB45. The metabolites are then analyzed using gas chromatography and high-resolution mass spectrometry .
- Results and Outcomes : The studies found that CB45 is metabolized to dechlorinated and hydroxylated metabolites. Docking studies predict 4’-hydroxy (OH)-CB45 from (aR)-CB45 as a major metabolite of CB45 .
Regulation of Circadian Clock
- Scientific Field : Chronobiology
- Application Summary : 2,2’,4,6’-Tetrachlorobiphenyl has been found to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
- Results and Outcomes : The outcomes of this research suggest that 2,2’,4,6’-Tetrachlorobiphenyl can have an impact on biological rhythms, potentially influencing sleep patterns, metabolism, and other physiological processes .
Enantioselective Metabolism of Chiral Polychlorinated Biphenyl
- Scientific Field : Biochemistry
- Application Summary : CB45 is used in studies of enantioselective metabolism of chiral polychlorinated biphenyl .
- Methods and Procedures : The studies involve the use of human and rat CYP2B subfamilies to metabolize separated atropisomers of CB45. The metabolites are then analyzed using gas chromatography and high-resolution mass spectrometry .
- Results and Outcomes : The studies found that CB45 is metabolized to dechlorinated and hydroxylated metabolites. Docking studies predict 4’-hydroxy (OH)-CB45 from (aR)-CB45 as a major metabolite of CB45 .
Soil-Washing to Enhance the Removal of Polychlorinated Biphenyls
- Scientific Field : Environmental Science
- Application Summary : Surfactants have been proposed for use in soil-washing to enhance the removal of polychlorinated biphenyls from contaminated soils or sediments .
- Results and Outcomes : The outcomes of this research suggest that surfactants can enhance the removal of polychlorinated biphenyls from contaminated soils or sediments .
Enantioselective Hydroxylation of 2,2’,3,4’,6-Pentachlorobiphenyl (CB91)
- Scientific Field : Biochemistry
- Application Summary : CB45 is used in studies of enantioselective hydroxylation of 2,2’,3,4’,6-pentachlorobiphenyl (CB91) .
- Methods and Procedures : The studies involve the use of human and rat CYP2B subfamilies to metabolize separated atropisomers of CB91. The metabolites are then analyzed using gas chromatography and high-resolution mass spectrometry .
- Results and Outcomes : The studies found that CB91 is metabolized to dechlorinated and hydroxylated metabolites. Docking studies predict 5-OH-CB91 as a major metabolite. CB91 dechlorination is also detected by identifying 3-OH-CB51 .
Soil-Washing to Enhance the Removal of Polychlorinated Biphenyls
- Scientific Field : Environmental Science
- Application Summary : Surfactants have been proposed for use in soil-washing to enhance the removal of polychlorinated biphenyls from contaminated soils or sediments .
- Results and Outcomes : The outcomes of this research suggest that surfactants can enhance the removal of polychlorinated biphenyls from contaminated soils or sediments .
Safety And Hazards
2,2’,4,6’-Tetrachlorobiphenyl is a highly flammable liquid and vapor . It’s suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure . It may be fatal if swallowed and enters airways . It’s recommended to use protective equipment when handling this substance .
properties
IUPAC Name |
1,3-dichloro-2-(2,4-dichlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-7-4-5-8(11(16)6-7)12-9(14)2-1-3-10(12)15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHNUGRFECMVLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(C=C(C=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074195 | |
Record name | 2,2',4,6'-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',4,6'-Tetrachlorobiphenyl | |
CAS RN |
68194-04-7 | |
Record name | 2,2',4,6'-Tetrachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',4,6'-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',4,6'-TETRACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/977E3D0SFO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.